1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Description
1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a halogenated pyrazole derivative featuring a cyclopentane-fused pyrazole core. The compound’s structure includes a 3-bromophenyl substituent at position 1 and a carboxylic acid group at position 3 (Figure 1). This configuration confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Its molecular weight is approximately 323.19 g/mol (calculated based on C₁₃H₁₂BrN₂O₂), with a purity typically ≥95% in commercial supplies .
The carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for interactions with enzymatic active sites .
Properties
IUPAC Name |
1-(3-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFYZEOQSFWAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926234-60-8 | |
| Record name | 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function.
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 343182, which could potentially influence its bioavailability and pharmacokinetic properties.
Biological Activity
1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. The pyrazole scaffold has been extensively studied for its pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H9BrN2O2
- Molecular Weight : 295.11 g/mol
Anti-inflammatory Activity
Research indicates that compounds derived from the pyrazole framework exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives demonstrated up to 84% inhibition in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. In vitro studies have shown that various pyrazoles exhibit activity against a range of bacterial strains and fungi. For example, compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, with some showing promising results comparable to standard antibiotics like ampicillin .
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Pyrazole Derivative B | 40 µg/mL |
| Bacillus subtilis | Pyrazole Derivative C | 40 µg/mL |
| Aspergillus niger | Pyrazole Derivative D | 40 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Some studies indicate that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These effects are often mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of novel pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 93% at a concentration of 10 µM compared to the standard dexamethasone .
Case Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship (SAR) of various substituted pyrazoles. It was found that the introduction of halogen groups significantly enhanced the anti-inflammatory activity of these compounds. The study concluded that specific substitutions could lead to improved efficacy against inflammation-related disorders .
Scientific Research Applications
Medicinal Chemistry
1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural features allow it to act on various biological targets:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications to the cyclopenta[c]pyrazole ring can enhance its activity against breast cancer cells .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, making it a candidate for developing treatments for inflammatory diseases .
Biological Studies
The compound serves as a valuable tool in biological research:
- Biomarker Development : Its derivatives have been explored as potential biomarkers for disease states due to their specific interactions with biological molecules .
- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs has led to its investigation in drug delivery applications, improving the bioavailability of poorly soluble drugs .
Case Studies
Organic Electronics
The compound is being investigated for its use in organic electronic devices due to its electronic properties:
- Semiconductor Materials : Its derivatives have shown promise as materials for organic semiconductors, which are essential for developing flexible electronic devices .
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Cyclopenta[c]pyrazole Derivatives
Key Observations :
- Halogen Effects : The 3-bromophenyl substituent in the target compound increases molecular weight and lipophilicity compared to fluorinated analogs (e.g., 4-fluorophenyl derivative, MW 253.7 g/mol) . Bromine’s larger atomic radius may enhance π-π stacking interactions in biological systems.
- Functional Groups : Amine and hydrochloride modifications (e.g., 1909320-30-4) improve solubility but reduce metabolic stability compared to carboxylic acid derivatives .
Key Findings :
- The 3-bromophenyl analog’s carboxylic acid group may target ATP-binding pockets in kinases, similar to pyrazolo[4,3-c]pyridin-4(5H)-ones .
- Trifluoromethyl-substituted pyrazoles (e.g., ) exhibit superior anti-proliferative activity compared to brominated derivatives, likely due to enhanced metabolic stability and electronegativity.
Commercial Availability and Pricing
- Target Compound : Available from suppliers like CymitQuimica (CAS 1264044-99-6) at ~$510/g for 1 g quantities .
- Fluorinated Analog : Priced at ~$248/250 mg (CAS 1909320-30-4) .
- Chlorinated Derivatives: Santa Cruz Biotechnology offers 1-(4-chlorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid at $248/250 mg .
Q & A
Q. What are the recommended synthetic protocols for 1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclopenta[c]pyrazole Core Formation : Use a [3+2] cycloaddition between a substituted cyclopentenone and a hydrazine derivative under reflux in ethanol or THF.
Bromophenyl Substitution : Introduce the 3-bromophenyl group via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a degassed DMF/water mixture (70–90°C, 12–24 hours) .
Carboxylic Acid Functionalization : Hydrolyze the ester intermediate (e.g., ethyl ester) using NaOH in aqueous THF, followed by acidification with HCl to yield the free carboxylic acid .
Key Characterization : Confirm intermediate purity via TLC and final product structure using H/C NMR, IR, and high-resolution mass spectrometry (HRMS).
Q. How is the compound’s structural integrity validated under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for similar pyrazole derivatives) .
- pH Stability : Conduct stability studies in buffers (pH 2–12) at 37°C for 24–72 hours, monitored via HPLC to detect hydrolysis or ring-opening byproducts .
- Solubility Profiling : Use shake-flask methods in DMSO, ethanol, and aqueous buffers (with 0.1% Tween-80 for lipophilic systems) to determine solubility limits .
Q. What spectroscopic techniques are critical for resolving ambiguities in structural assignments?
Methodological Answer:
- NMR Ambiguities : For overlapping signals in H NMR, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Deuteration of exchangeable protons (e.g., NH) using D₂O clarifies splitting patterns .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemical uncertainties, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
- Mass Spectrometry : Use HRMS (ESI-TOF) to distinguish between isobaric species (e.g., bromine isotope patterns) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the bromophenyl-substituted intermediate?
Methodological Answer:
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and byproduct formation .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition of the aryl bromide) .
Q. How to address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Design : For autophagy studies (e.g., mTOR/p70S6K inhibition), use prostate cancer cell lines (PC-3, LNCaP) with LC3-II/GFP-LC3 puncta quantification and Western blot validation .
- Control Experiments : Include positive controls (e.g., rapamycin for autophagy induction) and assess off-target effects via kinase profiling (e.g., Eurofins KinaseProfiler™) .
- Data Normalization : Normalize activity data to cell viability (MTT assay) to distinguish cytotoxic vs. pathway-specific effects .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., mTOR kinase domain PDB: 4JT6). Focus on hydrogen bonding with pyrazole-N and bromophenyl halogen interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 3-chlorophenyl or trifluoromethyl derivatives) to identify critical substituents for potency .
Q. How to resolve discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification .
- Theoretical Adjustments : Apply correction factors in software (e.g., ChemAxon) for electronegative groups (bromine, carboxylic acid) that deviate from atom-additivity models .
- Ionization Effects : Account for pH-dependent ionization (pKa ~3.5 for the carboxylic acid) using potentiometric titration .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photolytic debromination and oxidation .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for aqueous stability .
- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track hydrolysis or dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
